molecular formula C7H4Cl2N2O B14906078 5,6-Dichloro-1H-indazol-4-ol

5,6-Dichloro-1H-indazol-4-ol

Cat. No.: B14906078
M. Wt: 203.02 g/mol
InChI Key: PKCYMXUHGXJWFG-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fused benzene and pyrazole ring system, with chlorine atoms at the 5 and 6 positions and a hydroxyl group at the 4 position.

Preparation Methods

The synthesis of 5,6-Dichloro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dichloro-2-nitroaniline with hydrazine hydrate, followed by cyclization to form the indazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5,6-Dichloro-1H-indazol-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5,6-Dichloro-1H-indazol-4-ol can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound may lead to new therapeutic agents and innovative materials.

Properties

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203.02 g/mol

IUPAC Name

5,6-dichloro-1H-indazol-4-ol

InChI

InChI=1S/C7H4Cl2N2O/c8-4-1-5-3(2-10-11-5)7(12)6(4)9/h1-2,12H,(H,10,11)

InChI Key

PKCYMXUHGXJWFG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)O)C=NN2

Origin of Product

United States

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